methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate
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Overview
Description
Methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrrolo[3,2-d]pyrimidine core, which is a fused bicyclic system consisting of a pyrrole ring and a pyrimidine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to interact with a variety of targets, including cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
It is known that similar compounds exhibit substantial antiviral activity . They may interact with their targets, leading to changes in cellular processes that inhibit the replication of viruses .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to play a significant role in cell biology . They may affect various biochemical pathways, leading to downstream effects such as the inhibition of viral replication .
Result of Action
Similar compounds have been found to exhibit substantial antiviral activity , suggesting that they may inhibit the replication of viruses at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,2-d]pyrimidine core. This can be achieved through the condensation of appropriate starting materials, such as 2-aminopyrimidine and a suitable ketone or aldehyde, under acidic or basic conditions. The resulting intermediate is then subjected to further functionalization to introduce the phenyl group and the thioether linkage.
The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to yield the desired methyl ester. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), and Lewis acids (aluminum chloride, iron(III) chloride).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
Methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate has a wide range of applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: As a probe to study enzyme-substrate interactions and as a potential inhibitor of specific enzymes involved in metabolic pathways.
Medicine: As a lead compound for the development of new drugs targeting diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
Methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate can be compared to other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but may differ in the functional groups attached, leading to variations in their chemical properties and biological activities.
Indole derivatives: Indole-based compounds also feature a fused bicyclic system and are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Thioether-containing compounds: Compounds with thioether linkages are known for their stability and ability to undergo various chemical transformations, making them valuable intermediates in organic synthesis.
Properties
IUPAC Name |
methyl 2-[(4-oxo-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-21-11(19)8-22-15-17-12-10(9-5-3-2-4-6-9)7-16-13(12)14(20)18-15/h2-7,16H,8H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOPCRKBHQXYDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=C(C(=O)N1)NC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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